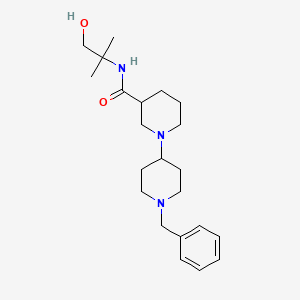
1'-benzyl-N-(2-hydroxy-1,1-dimethylethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-N-(2-hydroxy-1,1-dimethylethyl)-1,4'-bipiperidine-3-carboxamide, also known as BIBP-3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. NPY is a peptide neurotransmitter that is widely distributed throughout the central and peripheral nervous systems. It is involved in a variety of physiological processes, including appetite regulation, stress response, and cardiovascular function. BIBP-3226 has been extensively studied for its potential therapeutic applications in various diseases, such as obesity, anxiety, and hypertension.
Mecanismo De Acción
1'-benzyl-N-(2-hydroxy-1,1-dimethylethyl)-1,4'-bipiperidine-3-carboxamide selectively blocks the NPY Y1 receptor, which is one of the five known subtypes of the NPY receptor family. The NPY Y1 receptor is widely expressed in the brain and peripheral tissues and is involved in various physiological processes, including appetite regulation, stress response, and cardiovascular function. By blocking the NPY Y1 receptor, this compound can modulate these physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce food intake, body weight, and adiposity. It has also been shown to reduce anxiety-like behavior and improve cognitive function. In addition, this compound has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1'-benzyl-N-(2-hydroxy-1,1-dimethylethyl)-1,4'-bipiperidine-3-carboxamide is its selectivity for the NPY Y1 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other NPY receptor subtypes. However, one limitation of this compound is its relatively short half-life, which can make dosing and administration challenging in animal experiments.
Direcciones Futuras
There are several potential future directions for research on 1'-benzyl-N-(2-hydroxy-1,1-dimethylethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential therapeutic applications of this compound in obesity, anxiety, and hypertension. Another area of interest is the development of more potent and selective NPY Y1 receptor antagonists. In addition, further research is needed to fully understand the physiological and biochemical effects of blocking the NPY Y1 receptor and the potential side effects of long-term administration of this compound.
Métodos De Síntesis
1'-benzyl-N-(2-hydroxy-1,1-dimethylethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1-benzyl-4-piperidone with 3-amino-N-tert-butyl-1,2,4-triazole-5-carboxamide in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield this compound in high purity.
Aplicaciones Científicas De Investigación
1'-benzyl-N-(2-hydroxy-1,1-dimethylethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In obesity research, this compound has been shown to reduce food intake and body weight in animal models. In anxiety research, this compound has been shown to reduce anxiety-like behavior in rodents. In hypertension research, this compound has been shown to reduce blood pressure in animal models.
Propiedades
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-22(2,17-26)23-21(27)19-9-6-12-25(16-19)20-10-13-24(14-11-20)15-18-7-4-3-5-8-18/h3-5,7-8,19-20,26H,6,9-17H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMWKWSJJXTGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5361331.png)
![N-(4-bromo-2-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5361333.png)

![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5361351.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-phenylacetamide](/img/structure/B5361359.png)
![N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)-3-(6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B5361365.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5361374.png)
![2-cyclohexyl-7-(4-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5361380.png)


![3-[(2-hydroxy-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5361405.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5361406.png)
![N'-{[1-(2-ethylbenzyl)pyrrolidin-3-yl]methyl}-N,N-dimethylsulfamide](/img/structure/B5361418.png)
![N-[2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5361432.png)